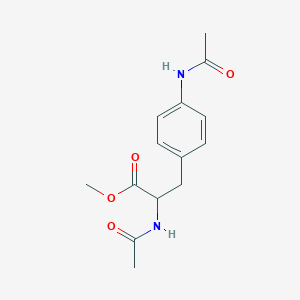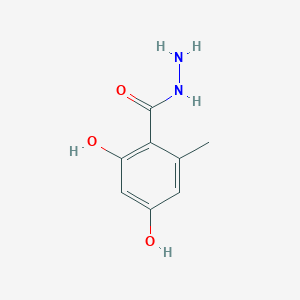
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine is a complex organic compound that features a unique arrangement of benzimidazole, pyrazole, and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with a pyridine derivative.
-
Step 1: Synthesis of 6-methoxy-1H-benzimidazole
Starting materials: o-phenylenediamine and methoxyacetic acid.
Reaction conditions: The reaction is carried out under reflux in the presence of a dehydrating agent such as polyphosphoric acid.
-
Step 2: Synthesis of 1H-pyrazole
Starting materials: Hydrazine hydrate and 1,3-diketone.
Reaction conditions: The reaction is typically performed in ethanol under reflux conditions.
-
Step 3: Coupling Reaction
Starting materials: 6-methoxy-1H-benzimidazole, 1H-pyrazole, and 2-chloropyridine.
Reaction conditions: The coupling reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with multiple binding sites, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridine
- 3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-ol
Uniqueness
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine is unique due to the presence of both benzimidazole and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C16H14N6O |
|---|---|
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
3-(6-methoxy-1H-benzimidazol-2-yl)-5-(1H-pyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C16H14N6O/c1-23-11-2-3-13-14(5-11)22-16(21-13)12-4-9(6-18-15(12)17)10-7-19-20-8-10/h2-8H,1H3,(H2,17,18)(H,19,20)(H,21,22) |
Clave InChI |
JXLKRKLPHFUYPZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC(=C3)C4=CNN=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


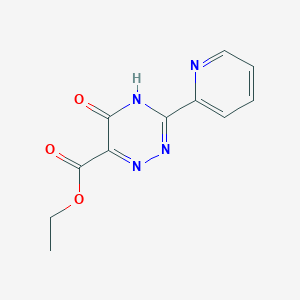

![tert-butyl N-[(2-amino-5-methoxyphenyl)methyl]carbamate](/img/structure/B13873119.png)
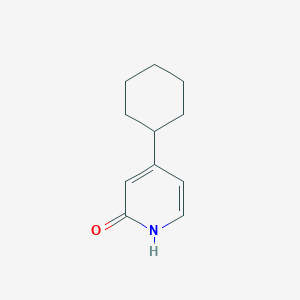
![2-[4-[3-(4-Aminophenyl)propyl]piperazin-1-yl]ethanol](/img/structure/B13873128.png)
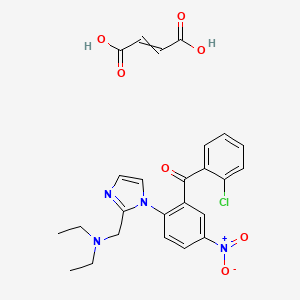
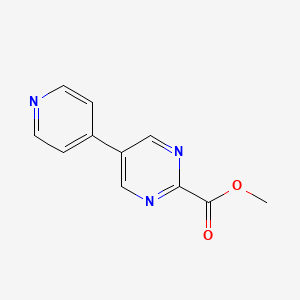
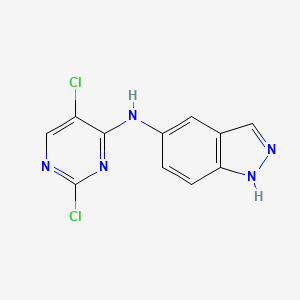
![Tert-butyl 4-chloro-6-(methoxymethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13873146.png)
